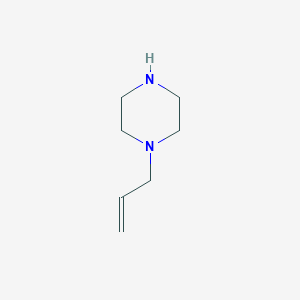

1-Allylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355566 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-36-9 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Allylpiperazine

Conventional Synthetic Routes for 1-Allylpiperazine

Conventional approaches to synthesizing this compound predominantly rely on the direct alkylation of the piperazine (B1678402) ring. These methods are well-established and are frequently employed in laboratory settings.

The most direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and an allyl halide, such as allyl chloride, allyl bromide, or allyl iodide. In this reaction, one of the secondary amine nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the allyl halide and displacing the halide ion.

A significant challenge in this synthesis is controlling the degree of alkylation. Since piperazine has two reactive secondary amine groups, the reaction can proceed to form the desired mono-substituted product (this compound) or the undesired di-substituted product (1,4-diallylpiperazine). To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach ensures that an allyl halide molecule is more likely to encounter an unreacted piperazine molecule than a this compound molecule, thereby suppressing the second alkylation step.

The outcome of the nucleophilic alkylation is highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing the yield of this compound and ensuring high purity. Key variables include the choice of solvent, reaction temperature, and the nature of the allyl halide.

Solvent: Solvents such as ethanol, acetonitrile (B52724), and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

Temperature: The reaction is often performed at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can lead to an increase in the formation of the di-substituted byproduct. Careful temperature control is therefore essential for optimizing selectivity.

Allyl Halide Reactivity: The reactivity of the allyl halide follows the order of iodide > bromide > chloride. While more reactive halides like allyl iodide allow for milder reaction conditions, they can also decrease the selectivity for the mono-alkylated product.

The following table summarizes the impact of various parameters on the synthesis.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Piperazine:Allyl Halide Molar Ratio | High (e.g., >4:1) | Increases selectivity for mono-alkylation (this compound). |

| Low (e.g., <2:1) | Favors formation of di-alkylation product (1,4-diallylpiperazine). | |

| Temperature | Moderate (e.g., 50-70 °C) | Provides a balance between reaction rate and selectivity. |

| High (e.g., >80 °C) | Increases reaction rate but may decrease selectivity. | |

| Solvent | Polar Aprotic (e.g., Acetonitrile) | Effectively solvates ions and can accelerate SN2 reactions. |

| Polar Protic (e.g., Ethanol) | Can act as both solvent and a mild base. |

The nucleophilic alkylation of piperazine with an allyl halide produces a hydrohalic acid (e.g., HCl, HBr) as a byproduct. This acid protonates the basic nitrogen atoms of piperazine, forming piperazinium salts and rendering them non-nucleophilic. To sustain the reaction, a base is required to neutralize this acid.

One approach is to use the excess piperazine itself as the base. Alternatively, an external base, either inorganic or organic, can be added to the reaction mixture. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and tertiary amines like triethylamine (B128534) (Et₃N). The use of an external base is often more efficient as it does not consume the primary reactant for acid scavenging. The choice of base can impact reaction kinetics and the final product profile. For instance, a solid inorganic base like potassium carbonate in a solvent like acetonitrile provides a heterogeneous system that simplifies workup.

Industrial Production Considerations for this compound

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several critical considerations related to efficiency, cost, safety, and scalability.

Scaling up the conventional batch synthesis of this compound presents challenges. The use of a large excess of piperazine, while effective for selectivity, becomes economically less viable on a large scale due to the cost of the material and the need for an efficient recovery and recycling process for the unreacted piperazine.

Furthermore, the alkylation reaction is typically exothermic. In large batch reactors, dissipating the heat of reaction can be difficult, potentially leading to thermal runaways and a decrease in selectivity. Therefore, careful engineering controls for heat management are paramount for safe and efficient large-scale production. Purification of the final product on an industrial scale often relies on distillation, which requires significant energy input and careful design to separate this compound from residual piperazine and any di-substituted byproduct.

Continuous flow chemistry offers a modern and advantageous alternative to traditional batch processing for the industrial synthesis of this compound. researchgate.netrsc.org In a flow process, reactants are continuously pumped through a reactor where they mix and react under precisely controlled conditions. mdpi.comnih.gov

This methodology provides several key benefits for the synthesis of this compound:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic reactions.

Superior Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control can be leveraged to optimize the selectivity towards mono-alkylation, potentially reducing the need for a large excess of piperazine.

The modular nature of flow chemistry facilitates the development of automated, end-to-end systems for the production of piperazine-containing molecules. mdpi.com Although specific applications for this compound are not extensively detailed in public literature, the successful application of flow synthesis to other aryl piperazine drugs demonstrates its significant potential for the scalable and efficient production of this compound. researchgate.netrsc.org

Catalytic Approaches in Large-Scale this compound Synthesis

The industrial production of monosubstituted piperazines like this compound requires methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. Catalytic N-alkylation of piperazine represents a primary route for large-scale synthesis. While direct literature on the industrial-scale catalytic synthesis of this compound is sparse, principles from related N-alkylation processes can be applied.

A common strategy involves the reaction of piperazine with an allylating agent, such as allyl chloride or allyl bromide, in the presence of a catalyst. To avoid the formation of the disubstituted 1,4-diallylpiperazine, an excess of piperazine is typically used. The reaction produces a salt of this compound, which is then neutralized with a base to yield the final product and a piperazine salt byproduct.

Catalytic processes can enhance the efficiency of this N-alkylation. For instance, phase-transfer catalysts are often employed to facilitate the reaction between the aqueous piperazine phase and the organic allyl halide phase, improving reaction rates and yields. Furthermore, metal-based catalysts, including those supported on polymeric resins, can accelerate the reaction, allowing for milder conditions and easier separation of the catalyst from the reaction mixture, which is a crucial consideration for large-scale operations. frontiersin.org Iridium-based catalytic systems, for example, have been shown to be effective for the N-alkylation of amines with alcohols through a hydrogen borrowing pathway, a green chemistry approach that could potentially be adapted for N-allylation using allyl alcohol. researchgate.net Such methods, which are atom-efficient and utilize readily available starting materials, are prime candidates for scalable production. researchgate.netscispace.com

Another scalable approach involves the reductive amination of an appropriate aldehyde with piperazine. While not directly applicable to allylation, the principles of using heterogeneous catalysts like Raney nickel or palladium on carbon for large-scale amine alkylations are well-established and highlight the industry's reliance on robust catalytic methods. scispace.com A scalable synthesis for piperazine compounds has also been developed utilizing visible-light photochemistry in conjunction with aluminum organometallics, demonstrating a novel approach that could be adapted for specific derivatives. nih.gov

Advanced Synthetic Strategies for Substituted Allylpiperazine Derivatives

The synthesis of more complex allylpiperazine derivatives, particularly those with substituents on the carbon framework of the piperazine ring, requires more sophisticated strategies. These methods often focus on constructing the piperazine ring itself or functionalizing a pre-existing ring in a highly controlled manner.

Palladium-catalyzed carboamination has emerged as a powerful tool for the stereoselective synthesis of substituted piperazines. This method constructs the piperazine ring by forming two new bonds in a single step. The reaction typically involves the intramolecular cyclization of an unsaturated amine substrate, containing both an alkene and an amine, with an aryl or vinyl halide. bohrium.com

A common strategy involves the reaction of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide. nih.gov The palladium catalyst facilitates an initial N-arylation followed by an intramolecular carboamination of the pendant alkene onto the newly formed aryl-palladium intermediate. This cascade process generates the six-membered piperazine ring with good to excellent levels of diastereoselectivity, typically favoring the cis-2,6-disubstituted product. walshmedicalmedia.comnih.gov The mechanism is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the amine to form a palladium-amido species. Subsequent syn-aminopalladation of the alkene and reductive elimination yields the piperazine product. walshmedicalmedia.com This methodology allows for the modular construction of piperazines with diverse substituents at the N¹, N⁴, C², and C⁶ positions. nih.gov

Table 1: Palladium-Catalyzed Carboamination for cis-2,6-Disubstituted Piperazines walshmedicalmedia.com

| Entry | N¹-Substituent | N²-Substituent | Aryl Bromide | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Phenyl | Allyl | 4-bromotoluene | >20:1 | 85 |

| 2 | Phenyl | Allyl | 4-bromoanisole | >20:1 | 78 |

| 3 | 4-MeO-Phenyl | Allyl | bromobenzene | 14:1 | 71 |

| 4 | Phenyl | Methallyl | 4-bromotoluene | >20:1 | 82 |

The development of asymmetric methods to synthesize enantiomerically pure substituted piperazines is of paramount importance for medicinal chemistry. One prominent strategy is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. ethz.chnih.gov This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess (ee). ethz.ch The resulting chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. The reaction utilizes a palladium catalyst, such as Pd₂(pmdba)₃, in conjunction with a chiral phosphine-oxazoline (PHOX) ligand. ethz.ch

Another powerful technique is the asymmetric lithiation-trapping of an N-Boc piperazine that bears a chiral auxiliary. mdpi.com Using a combination of s-butyllithium (s-BuLi) and a chiral diamine like (-)-sparteine, deprotonation occurs at one of the α-carbons with high diastereoselectivity. The resulting configurationally stable α-lithiated intermediate can then be trapped with various electrophiles to yield α-substituted piperazines as single stereoisomers. mdpi.com

Direct functionalization of the piperazine ring at the α-carbon can be achieved through lithiation followed by trapping with an electrophile. nih.govnih.gov This method typically requires the protection of one nitrogen with a tert-butoxycarbonyl (Boc) group, which serves as a directed metalation group. The other nitrogen is usually substituted with a group like benzyl (B1604629) or cumyl. researchgate.netscispace.com

The piperazine is treated with a strong base, commonly s-BuLi, at low temperatures (e.g., -78 °C) to generate an α-lithiated intermediate. scispace.com This nucleophilic species can then react with a wide array of electrophiles. For instance, trapping the lithiated intermediate with allyl bromide after transmetalation to copper yields an α-allyl piperazine derivative. researchgate.net This protocol provides a versatile route to a variety of C²-substituted piperazines. nih.gov

Table 2: Lithiation/Trapping of N-Boc-N'-cumyl Piperazine researchgate.net

| Entry | Electrophile / Reagents | Product | Yield (%) |

| 1 | Me₃SiCl | α-trimethylsilyl piperazine | 98 |

| 2 | Bu₃SnCl | α-tributylstannyl piperazine | 80 |

| 3 | MeI | α-methyl piperazine | 95 |

| 4 | 1) CuCN·2LiCl, 2) Allyl Bromide | α-allyl piperazine | 80 |

Radical cyclization reactions offer a unique pathway to complex heterocyclic structures. Novel piperazine-substituted dihydrofuran compounds have been synthesized using a manganese(III) acetate (B1210297) [Mn(OAc)₃]-mediated oxidative radical cyclization. frontiersin.orgnih.gov This process involves the reaction of unsaturated piperazine derivatives (e.g., those containing acryloyl or allyl groups) with 1,3-dicarbonyl compounds. researchgate.net

In this reaction, Mn(OAc)₃ oxidizes the 1,3-dicarbonyl compound to generate a radical intermediate. This radical then adds to an unsaturated moiety on the piperazine substrate. The subsequent intramolecular cyclization forms the dihydrofuran ring. Interestingly, studies have shown that these cyclizations occur with high regioselectivity. When a piperazine derivative contains both an allyl group and a 3-arylpropenoyl group, the radical cyclization preferentially occurs at the 3-arylpropenoyl moiety. This is attributed to the greater stability of the radical intermediate formed adjacent to the aromatic ring compared to the one formed on the allyl group. frontiersin.orgresearchgate.net

The synthesis of β-aminocarbonyl derivatives that incorporate a this compound moiety can be achieved through the nucleophilic ring-opening of strained heterocyclic systems. This strategy leverages the nucleophilicity of the secondary amine in this compound to open rings like β-lactams (azetidin-2-ones) or activated aziridines.

The ring-opening of β-lactams is a well-established method for producing β-amino acids and their derivatives. mdpi.com When this compound is used as the nucleophile, it attacks the carbonyl carbon of the β-lactam. This cleavage of the amide bond (N1-C2) results in the formation of a β-amino amide, where the amide nitrogen is part of the newly incorporated this compound structure. The reaction is often facilitated by activating the β-lactam nitrogen with an electron-withdrawing group. mdpi.com

Similarly, activated aziridines can be opened by nucleophiles to yield 1,2-diamines or other β-amino compounds. An N-sulfonyl or N-acyl aziridine-2-carboxylate, for example, can undergo a regioselective nucleophilic attack at the C3 position by this compound. This reaction opens the three-membered ring to produce a β-aminocarbonyl derivative in the form of a protected 1,2-diamine. nih.gov Such alkylative aziridine (B145994) ring-opening reactions provide a versatile route to N-alkylated amine-containing molecules. nih.gov

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around the nucleophilic secondary amine of the piperazine ring and the electrophilic and radical-susceptible allyl group. This dual reactivity allows for a wide range of derivatization strategies, enabling the synthesis of a vast library of compounds with potential applications in various fields.

Oxidation Pathways and N-Oxide Formation

The tertiary amine of the this compound moiety is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed. The formation of N-oxides can significantly alter the physicochemical properties of the parent molecule, including its polarity and basicity. In some instances, N-oxides of piperazine derivatives have been investigated as prodrugs, which can be reduced back to the active tertiary amine in vivo.

The reaction conditions for N-oxide formation can be tailored to control the selectivity of the oxidation, particularly in molecules with multiple oxidizable nitrogen atoms. Factors such as the choice of oxidant, solvent, and reaction temperature play a crucial role in the efficiency and outcome of the oxidation process.

| Oxidizing Agent | Typical Reaction Conditions | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | This compound N-oxide | acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), room temperature | This compound N-oxide | acs.org |

Reduction Reactions of this compound Derivatives

The allyl group of this compound and its derivatives can undergo reduction to the corresponding propyl group. This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups.

Transfer hydrogenation, utilizing hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, offers a milder alternative to high-pressure hydrogenation. dicp.ac.cnesrf.fr Another method for the selective reduction of the carbon-carbon double bond is the use of diimide (N₂H₂), which can be generated in situ from precursors like hydrazine (B178648) and an oxidizing agent or from the thermal decomposition of azodicarboxylates. nih.govwikipedia.orgorganicreactions.org Diimide reductions are known for their chemoselectivity, often leaving other functional groups intact. wikipedia.org

| Reduction Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, various solvents | 1-Propylpiperazine derivative | Widely applicable, can be highly efficient. |

| Transfer Hydrogenation | Formic acid/triethylamine, Rh or Ru catalyst | 1-Propylpiperazine derivative | Milder conditions than catalytic hydrogenation. dicp.ac.cnesrf.fr |

| Diimide Reduction | Hydrazine, H₂O₂ or azodicarboxylate | 1-Propylpiperazine derivative | Chemoselective for C=C bonds, metal-free. nih.govwikipedia.org |

Nucleophilic Substitution Reactions Involving the Allyl Group

The allyl group in this compound derivatives can act as an electrophile in nucleophilic substitution reactions, particularly when activated by a transition metal catalyst. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example of this reactivity. organic-chemistry.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, facilitating the departure of a leaving group (if present) and forming a π-allylpalladium complex. This complex can then be attacked by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the allylic position.

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key aspect of this chemistry and can be influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl group. This methodology allows for the introduction of diverse functionalities onto the allyl moiety of this compound derivatives.

Acylation Reactions of this compound and its Derivatives

The secondary amine of the piperazine ring in this compound is readily acylated by a variety of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. This reaction leads to the formation of the corresponding N-acyl-1-allylpiperazine derivatives. Given that this compound is an unsymmetrical piperazine, acylation occurs selectively at the secondary amine.

The acylation reaction is a fundamental transformation for introducing a wide range of functional groups and building blocks onto the piperazine scaffold. The resulting amides are often key intermediates in the synthesis of more complex molecules with diverse biological activities. The reaction conditions are generally mild and can be adapted to accommodate a variety of substrates.

| Acylating Agent | Typical Reaction Conditions | Product Type |

| Acyl Chlorides | Base (e.g., triethylamine), aprotic solvent | N-Acyl-1-allylpiperazine |

| Acid Anhydrides | Aprotic solvent, with or without a base | N-Acyl-1-allylpiperazine |

| Carboxylic Acids | Coupling agents (e.g., EDCI, HOBt), aprotic solvent | N-Acyl-1-allylpiperazine |

Formation of Novel Fused Heterocyclic Systems Utilizing this compound Scaffolds

The this compound scaffold can serve as a building block for the construction of novel fused heterocyclic systems. The presence of both the piperazine ring and the reactive allyl group allows for intramolecular cyclization reactions or participation in multicomponent reactions to form more complex polycyclic structures.

One notable example is the use of piperazine derivatives in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govd-nb.inforesearchgate.net While direct examples with this compound are specific, the general strategy involves the reaction of a substituted pyrazole (B372694) with a β-ketoester or a similar precursor, which could be derived from this compound.

Furthermore, the allyl group can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with dipoles such as nitrones or nitrile oxides can lead to the formation of five-membered heterocyclic rings fused to or substituted on the piperazine core. ijrpc.comwikipedia.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions are key considerations in the synthesis of complex heterocyclic architectures. In some cases, the reaction can proceed on the double bond of the N-allyl substituent, leading to the formation of substituted isoxazolidines.

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Condensation/Cyclization | Substituted pyrazoles, β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines |

| 1,3-Dipolar Cycloaddition | Nitrones, Nitrile Oxides | Isoxazolidines, Isoxazolines |

Applications of 1 Allylpiperazine in Material Science Research

Analytical Applications of 1-Allylpiperazine-Based MIPs

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This compound has proven to be a highly effective functional monomer in the synthesis of MIPs, leading to a range of analytical applications.

Selective Recognition of Mycotoxins (e.g., Zearalenone) in Fluorescence-Based Sensors

Molecularly imprinted polymers are increasingly being integrated into sensing platforms to achieve high selectivity. While direct research on integrated fluorescence sensors using this compound-based MIPs is nascent, the foundational work on these polymers demonstrates their immense potential for such applications.

The principle of a MIP-based fluorescence sensor involves creating a polymer that selectively binds to a target analyte. This binding event is then converted into a measurable change in fluorescence. This can be achieved by either the analyte itself being fluorescent, a fluorescent competitor, or by incorporating a fluorescent monomer into the polymer matrix that changes its emission upon analyte binding.

Research has shown that MIPs synthesized with this compound as the functional monomer exhibit superior binding capacities for the mycotoxin zearalenone (B1683625) (ZON). researchgate.net Zearalenone is a mycotoxin with natural fluorescence, which can be exploited for detection. A sensor could be designed where the this compound MIP acts as a recognition element to capture ZON from a sample. The fluorescence of the captured ZON could then be measured. Alternatively, a fluorescence quenching mechanism could be employed, where the binding of ZON to the MIP displaces a fluorescent probe, leading to a detectable signal. Given the high affinity and selectivity of this compound-based MIPs, their integration into fluorescence sensing platforms is a promising avenue for developing rapid and sensitive mycotoxin detection methods.

Molecular Imprinting for Drug Delivery Systems

Molecularly imprinted polymers offer a sophisticated approach to controlled drug delivery. By creating polymers with cavities tailored to a specific drug molecule, it is possible to load a high concentration of the drug and control its release kinetics. The properties of this compound make it a theoretically suitable candidate for creating such systems.

The piperazine (B1678402) group in this compound can form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with a variety of drug molecules. The allyl group provides a robust anchor for polymerization, ensuring the stability of the resulting polymer matrix. A MIP-based drug delivery system using this compound could be designed to release a drug in response to specific stimuli, such as a change in pH. The basic nitrogen atoms in the piperazine ring could be protonated or deprotonated, altering the interaction strength with the drug molecule and triggering its release. This would allow for targeted drug delivery, for instance, in the acidic microenvironment of a tumor. While specific studies implementing this compound for this purpose are not yet prevalent, the fundamental principles of MIP-based drug delivery and the chemical nature of this compound suggest its potential in this field. scirp.orgmdpi.com

Biosensor Development Using this compound-Functionalized Materials

The functionalization of material surfaces is a cornerstone of biosensor development. The goal is to create a surface that can specifically capture a biological target, with the binding event being transduced into a measurable signal. The chemical structure of this compound provides a versatile platform for such functionalization.

The allyl group allows for the covalent attachment of this compound to various surfaces, such as electrodes or nanoparticles, through well-established chemistries like thiol-ene reactions. The exposed piperazine ring can then be used for the immobilization of biorecognition elements like enzymes or antibodies. Furthermore, the piperazine moiety itself can act as a recognition site for certain analytes. The development of biosensors often relies on creating a stable and specific interface between the biological and the signal-transducing components. The ability of this compound to participate in polymer formation and present a functional group for further modification makes it a valuable building block for designing novel biosensor interfaces.

Solid-Phase Extraction (MISPE) for Analyte Preconcentration and Clean-up

One of the most well-documented applications of this compound-based MIPs is in molecularly imprinted solid-phase extraction (MISPE). nih.gov This technique is used to selectively extract and preconcentrate target analytes from complex matrices, such as food or environmental samples, prior to their analysis by methods like chromatography.

In the case of zearalenone detection, a MIP was prepared using this compound as the functional monomer and a structural analogue of ZON as the template. researchgate.net This polymer demonstrated significantly higher binding capacities compared to MIPs made with other functional monomers. The strong interaction is attributed to the formation of a stable 2:1 complex between the two basic nitrogen atoms of this compound and the two phenolic hydroxyl groups of the zearalenone mimic. researchgate.net This high affinity and selectivity make this compound-based MIPs excellent sorbents for MISPE, allowing for the efficient clean-up and preconcentration of zearalenone from complex samples, thereby improving the accuracy and sensitivity of subsequent analytical measurements.

Table 1: Comparison of Polymer Performance in Zearalenone Recognition

| Functional Monomer | Binding Capacity | Key Interaction |

|---|---|---|

| This compound (1-ALPP) | Superior | Strong 2:1 complex with diphenolic groups |

| 2-(Diethylamino)ethyl methacrylate (B99206) (2-DAEM) | Moderate | Ionic and hydrogen bonding |

| 4-Vinylpyridine (B31050) (VIPY) | Moderate | Hydrogen bonding |

| 2-Hydroxyethyl methacrylate (HEMA) | Lower | Hydrogen bonding |

Chromatographic Stationary Phases Incorporating this compound MIPs

The high selectivity of this compound-based MIPs makes them ideal candidates for use as stationary phases in liquid chromatography. A stationary phase is the solid material within a chromatography column that separates the components of a mixture. By using a MIP as the stationary phase, it is possible to achieve separations based on molecular recognition, which is far more specific than traditional separation mechanisms like hydrophobicity or ion exchange.

A study evaluating various MIPs for zearalenone recognition found that the polymer prepared with this compound as the functional monomer and trimethylolpropane (B17298) trimethacrylate (TRIM) as the cross-linker showed the most significant affinity for ZON and its structural analogues. researchgate.net When packed into a chromatography column, this material could selectively retain zearalenone while allowing other components of the sample to pass through. This dramatically improves the performance of analytical methods for ZON recognition in food samples. The success of this application underscores the importance of the rational selection of functional monomers, with this compound demonstrating clear advantages in creating highly selective chromatographic materials.

Table 2: Composition of a High-Performance Zearalenone-Imprinted Polymer

| Component | Function | Molar Ratio |

|---|---|---|

| Cyclododecyl 2,4-dihydroxybenzoate (B8728270) (CDHB) | Template (Zearalenone mimic) | 1 |

| This compound (1-ALPP) | Functional Monomer | 4 |

| Trimethylolpropane trimethacrylate (TRIM) | Cross-linker | 20 |

| Acetonitrile (B52724) | Porogen (Solvent) | - |

Data sourced from Urraca, J. L., et al. (2006).

Advanced Material Development with this compound

The utility of this compound extends beyond analytical applications into the broader field of advanced material development. Its bifunctional nature—a polymerizable allyl group and a reactive piperazine ring—makes it a valuable building block for creating functional polymers with tailored properties.

The piperazine moiety can be derivatized to introduce a wide range of chemical functionalities, allowing for the synthesis of polymers with specific catalytic, chelating, or responsive properties. For example, polymers incorporating the this compound structure could be designed for applications in catalysis, where the basic nitrogen atoms of the piperazine ring can act as catalytic sites. The allyl group provides a means to incorporate these functional units into various polymer architectures, including linear polymers, cross-linked networks, and surface grafts. The successful synthesis of highly effective MIPs for mycotoxin sensing is a clear demonstration of how the specific properties of this compound can be harnessed to create advanced, high-performance materials. researchgate.net Future research is likely to expand the use of this versatile monomer into new areas of material science.

Incorporation into Polymer Matrices for Enhanced Mechanical Properties

The integration of this compound into polymer structures is a key area of investigation for creating materials with superior physical characteristics. The compound's allyl group provides a reactive site for polymerization, enabling it to be chemically bonded within a polymer matrix.

Research Findings: this compound is utilized as a functional monomer in the synthesis of highly cross-linked polymers, such as molecularly imprinted polymers (MIPs). dokumen.pubrsc.org In these applications, it is copolymerized with cross-linking monomers, a notable example being ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.orgscirp.org The polymerization process locks the this compound molecule into the polymer network, contributing to the structural integrity of the final material. The incorporation of this compound into polymer matrices has been shown to yield materials with enhanced flexibility and chemical resistance, which are valuable properties for the production of specialized coatings and adhesives. chemimpex.com

The role of this compound in these matrices is twofold: the piperazine ring can offer sites for specific interactions, while the allyl group participates in the polymerization, forming a stable, cross-linked network. This dual functionality is critical in designing polymers for specialized applications where both mechanical robustness and chemical functionality are required.

Table 1: Role of this compound in Polymer Synthesis

| Component Type | Specific Compound | Function in Polymer Matrix | Resulting Property Enhancement |

|---|---|---|---|

| Functional Monomer | This compound | Provides reactive sites via the allyl group for polymerization and interaction sites via the piperazine ring. | Improved flexibility and chemical resistance. chemimpex.com |

| Cross-linking Monomer | Ethylene Glycol Dimethacrylate (EGDMA) | Forms a cross-linked polymer network with the functional monomer. | Structural integrity and stability. scirp.org |

Development of Biodegradable Films for Packaging with Antimicrobial Properties

In the field of food packaging, there is a significant drive toward developing active materials that can extend the shelf life of products while being environmentally friendly. This compound and its derivatives have demonstrated properties that are highly relevant to this field.

Research Findings: Studies have shown that derivatives of this compound possess notable antimicrobial, antibacterial, and antifungal activity. grafiati.comgoogle.comgoogleapis.com This inherent biological activity makes the compound a candidate for creating active packaging films. Research has demonstrated the use of this compound as a functional monomer in the synthesis of molecularly imprinted hydrogels (MIHs) designed for active packaging. science.govresearchgate.net These hydrogels were successfully applied to protect butter from lipid oxidation during cold storage, showcasing their functional efficacy in a food system. science.govresearchgate.net

Furthermore, research on halochromic films, which change color in response to pH changes, has incorporated this compound as a functional monomer. scilit.com These films also exhibited antimicrobial activity, particularly against gram-positive bacteria and yeast. scilit.com While the biodegradability of such films is primarily determined by the main polymer backbone (e.g., polylactic acid or chitosan), the incorporation of this compound provides the crucial antimicrobial functionality needed for active packaging applications.

Hypergolic Additives for Propulsion Systems

Hypergolic propellants, which ignite spontaneously upon contact between fuel and oxidizer, are critical for space propulsion systems due to their reliability. Research into "green" or less toxic propellants has led to the investigation of energetic ionic liquids, and this compound has been identified as a potential performance-enhancing additive.

Research Findings: Scientists have examined the effect of various amine additives on the ignition delay time of energetic ionic liquids. nih.govresearchgate.net this compound was specifically listed among potential co-additives for dicyanamide (B8802431) (DCA)-based ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][C2N3]) and 1,3-dimethylimidazolium (B1194174) dicyanamide ([DMIM][C2N3]). nih.govresearchgate.net The goal of adding such compounds is to reduce the ignition delay time, a critical factor for engine performance. nih.gov While ideal hypergolic additives should have ignition properties similar to highly toxic hydrazine (B178648), finding stable compounds that achieve this is challenging. nih.govresearchgate.net The systematic testing of additives like this compound is part of an effort to design high-performance, next-generation hypergolic fuels. nih.gov

Table 2: this compound in Hypergolic Fuel Research

| Ionic Liquid Fuel | Additive Investigated | Objective of Addition | Key Performance Metric |

|---|---|---|---|

| [EMIM][C2N3] | This compound | Enhance ignition behavior. nih.gov | Ignition Delay Time |

| [DMIM][C2N3] | This compound | Systematic design of high-performance additives. researchgate.net | Ignition Delay Time |

Hydrogel and Nanocomposite Synthesis

Hydrogels and nanocomposites are advanced materials with applications ranging from biomedicine to environmental science. This compound's chemical structure makes it a valuable monomer for creating these complex networks.

Research Findings: this compound is actively explored in the development of novel materials, including hydrogels and nanocomposites. chemimpex.com A specific application is its use as a functional monomer in combination with 2-hydroxyethyl methacrylate (HEMA) to synthesize molecularly imprinted hydrogels (MIHs). science.govscience.gov In this process, this compound helps form the three-dimensional hydrophilic polymer network that characterizes a hydrogel. science.govkisti.re.kr The resulting MIHs have been developed for use as functional active packaging materials. science.gov The ability of this compound to copolymerize and contribute to the hydrogel's structure highlights its utility in creating soft materials with tailored functionalities.

Functionalization of Siloxane Particles

The surface modification of inorganic particles like silica (B1680970) or siloxanes is a common strategy to create advanced composite materials. This compound has been used in novel synthesis methods that involve functionalized siloxane particles to create highly structured polymers.

Research Findings: In a unique fabrication process, siloxane particles are first functionalized with a silane (B1218182) coupling agent, 3-(Trimethoxysilyl)propyl methacrylate (MPS), to introduce reactive methacrylate groups on their surface. nih.gov These functionalized particles then serve as a support or template for a polymerization reaction. nih.gov In this subsequent step, this compound has been tested as one of several functional monomers that polymerize around the siloxane core. nih.govresearchgate.net After the polymer matrix is formed, the internal siloxane particle core is etched away, resulting in a polymer with an ordered, porous, honeycomb-like structure. nih.gov This process demonstrates an indirect but critical role for this compound in using functionalized siloxane particles to engineer advanced polymer morphologies with high surface areas. nih.govresearchgate.net

Medicinal Chemistry and Biological Activity Investigations of 1 Allylpiperazine Derivatives

Role of 1-Allylpiperazine as a Synthetic Scaffold in Drug Discovery

The this compound moiety is a valuable starting point in the synthesis of complex molecules targeting various biological systems. chemimpex.com Its structure, featuring a six-membered cyclic amine with an attached allyl group, provides a foundation for creating derivatives with enhanced biological activity. cymitquimica.com The piperazine (B1678402) core can be functionalized at its second nitrogen atom, while the allyl group's double bond offers a site for further chemical reactions, making it a key intermediate in the development of new drug candidates. chemimpex.comcymitquimica.com

Design and Synthesis of Novel Drug Candidates based on Piperazine Ring

The synthesis of drug candidates often involves multi-step processes where this compound is a key intermediate. For instance, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide. researchgate.netrasayanjournal.co.in This reaction, conducted in acetonitrile (B52724) with triethylamine (B128534) under a nitrogen atmosphere, highlights a common synthetic strategy for incorporating the allylpiperazine scaffold. researchgate.netrasayanjournal.co.in

In another approach, researchers developed a class of piperazine amides as potential JNK inhibitors. The synthesis involved treating a substituted nitrobenzene (B124822) with a piperazine, followed by reduction of the nitro group to an aniline, and subsequent acylation. nih.gov Further modification could then be performed on the piperazine nitrogen, such as introducing an allyl group. nih.gov These synthetic routes demonstrate the utility of the piperazine scaffold in building libraries of compounds for screening and optimization in drug discovery programs. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided critical insights for optimizing ligand affinity and selectivity for various molecular targets.

In the development of nonpeptidic δ opioid receptor ligands, the N-allyl group was found to be an important feature. The compound SNC80, which contains a 4-allyl-2,5-dimethyl-1-piperazinyl moiety, is a potent δ receptor agonist. mdma.ch SAR studies on this series revealed that replacing the N-allyl group with other small alkyl moieties tended to reduce affinity for the δ receptor. mdma.ch Conversely, substituting the allyl group with an N-benzyl group led to a significant increase in affinity, suggesting that an electron-rich substituent at this position enhances binding. mdma.ch

For a series of JNK inhibitors based on a piperazine amide scaffold, the N-substituent on the piperazine ring played a role in potency. While simple alkyl substitutions provided little change in potency compared to the unprotected piperazine, small side chains containing unsaturation, such as an allyl group, appeared to provide a modest boost in potency. nih.gov This suggests a potential favorable pi-stacking interaction that is lost with larger, more sterically hindered groups. nih.gov

In the context of histamine (B1213489) H3 (H₃R) and H4 (H₄R) receptor ligands, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated. The N-allyl-substituted derivative, specifically 1-allyl-4-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine, demonstrated the highest affinity for the H₃R among the tested compounds. frontiersin.org

The following table summarizes key SAR findings for this compound derivatives:

| Molecular Target | Scaffold/Series | Key SAR Finding | Reference(s) |

| δ Opioid Receptor | Diarylmethylpiperazines | The N-allyl group is important for activity. Replacement with other small alkyl groups reduces affinity, while an N-benzyl group increases it. | mdma.ch |

| JNK Inhibitors | Piperazine Amides | Small, unsaturated N-substituents like allyl can provide a small increase in potency compared to simple alkyl groups. | nih.gov |

| Histamine H₃ Receptor | 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | The N-allyl derivative showed the highest affinity for the H₃R in its series. | frontiersin.org |

| 5-HT₃ Receptor | Piperazinopyrrolothienopyrazines | High-affinity compounds commonly feature an allylpiperazine or benzylpiperazine substituent. | nih.gov |

Ligand Design for Specific Molecular Targets

The this compound scaffold is a privileged structure incorporated into ligands designed for a variety of specific molecular targets, particularly within the central nervous system. chemimpex.comnih.gov The design strategy often involves coupling the this compound moiety to other pharmacophores known to interact with the target of interest.

A prominent example is the design of ligands for serotonin (B10506) receptors. Long-chain arylpiperazines, which link a 1-arylpiperazine unit via an alkyl chain to a terminal fragment, are extensively studied as 5-HT₁ₐ receptor ligands. bg.ac.rs The design of novel antidepressants has involved coupling structural motifs related to serotonin reuptake inhibition with arylpiperazines, which are classic 5-HT₁ₐ ligands. nih.gov Similarly, researchers have designed multi-target agents for schizophrenia by optimizing arylpiperazine-based compounds to achieve a desired affinity profile at dopamine (B1211576) D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. researchgate.netnih.gov In the pursuit of novel 5-HT₃ receptor agonists, a series of piperazinopyrrolothienopyrazine derivatives were synthesized, where high-affinity compounds often shared a common benzyl- or allylpiperazine substituent. nih.gov

Beyond serotonergic and dopaminergic targets, the this compound core has been used to design ligands for other receptor systems. For instance, the δ opioid receptor agonist SNC80 features a 4-allyl-2,5-dimethylpiperazine group attached to a diarylmethyl pharmacophore. mdma.ch This demonstrates the modularity of the design process, where the allylpiperazine unit serves as a key component for achieving high-affinity binding.

Pharmacological Potential and Mechanism of Action Studies

Derivatives of this compound have been investigated for a wide range of pharmacological activities, primarily centered on their interactions with neurotransmitter systems in the central nervous system. chemimpex.comcymitquimica.com

Interaction with Neurotransmitter Systems and Receptors

The piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, with a particular emphasis on dopaminergic and serotonergic systems. researchgate.netmdpi.com Many atypical antipsychotics, for example, exhibit a multi-target profile, modulating dopamine D₂ receptors as well as various serotonin receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ. nih.govacs.org The arylpiperazine motif, which can include N-allyl derivatives, is a key structural feature in many compounds designed to interact with these receptors. nih.govgrafiati.com

Research has focused on designing derivatives that possess a specific "atypical" receptor profile, combining D₂ receptor antagonism with high affinity for serotonin receptors. researchgate.netnih.gov This dual action is believed to contribute to a more effective treatment profile for complex psychiatric disorders. nih.gov

The interaction of this compound derivatives with serotonin (5-HT) receptors is a major area of medicinal chemistry research. These derivatives have been shown to modulate a variety of 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₃ receptors, making them promising candidates for antidepressants and antipsychotics. nih.govnih.gov

Arylpiperazine derivatives are well-established ligands for 5-HT₁ₐ receptors. bg.ac.rsbg.ac.rs Studies have aimed to create dual-action antidepressants by designing molecules that both inhibit serotonin reuptake and act as 5-HT₁ₐ receptor antagonists. nih.gov One such compound, 1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol], showed high affinity for both the 5-HT transporter and 5-HT₁ₐ receptors, with Kᵢ values of 20 nM for both targets. nih.gov

In the search for novel antipsychotics, compounds are often designed to have mixed 5-HT₂ₐ/D₂ receptor antagonism. researchgate.net The affinity of arylpiperazine derivatives for multiple serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) is often evaluated to build a comprehensive pharmacological profile. nih.gov For example, one study identified a compound (9b) with Kᵢ values of 23.9 nM, 39.4 nM, and 45.0 nM for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, respectively. nih.gov

Furthermore, derivatives incorporating an allylpiperazine substituent have been specifically investigated as 5-HT₃ receptor ligands. A series of piperazinopyrrolothienopyrazines were developed, and it was found that the most potent compounds, with affinities in the nanomolar range, featured either an allylpiperazine or a benzylpiperazine group. nih.gov

The table below presents binding affinity data for selected piperazine derivatives at various serotonin receptors.

| Compound/Derivative Class | Target Receptor(s) | Binding Affinity (Kᵢ, nM) | Reference(s) |

| 1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol] (28b) | 5-HT Transporter | 20 | nih.gov |

| 5-HT₁ₐ | 20 | nih.gov | |

| Arylpiperazine Derivative (9b) | 5-HT₁ₐ | 23.9 | nih.gov |

| 5-HT₂ₐ | 39.4 | nih.gov | |

| 5-HT₇ | 45.0 | nih.gov | |

| Arylpiperazine Derivative (12a) | 5-HT₁ₐ | 41.5 | nih.gov |

| 5-HT₂ₐ | 315 | nih.gov | |

| 5-HT₇ | 42.5 | nih.gov | |

| Piperazinopyrrolothienopyrazines (e.g., 14b) | 5-HT₃ | Nanomolar range | nih.gov |

| 4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (2q) | 5-HT₂C | 1.13 | ingentaconnect.com |

Gamma-Aminobutyric Acid (GABA) Receptor Interactions

The piperazine nucleus is known to interact with gamma-aminobutyric acid (GABA) receptors. Derivatives of piperazine can act as GABA-A receptor agonists. nih.gov Specifically, certain piperazine derivatives have been identified as antagonists of the human α1β2γ2 GABAA receptor. nih.gov The interaction of piperazine compounds with GABA receptors is a key mechanism in their potential therapeutic effects, including neuromuscular actions. Fipronil, an insecticide that targets the GABA receptor, has highlighted the potential for compounds interacting with this system to have selective toxicity. acs.org

Histamine Receptor (H3R/H4R) Ligand Development

Derivatives of this compound have been synthesized and evaluated as ligands for histamine H3 (H3R) and H4 (H4R) receptors, which are targets for treating various central nervous system disorders and inflammatory conditions. frontiersin.orgbvsalud.org

Studies have shown that dihydrobenzofuranyl-piperazine analogs featuring an allylpiperazine modification are potent antagonists of the human H3 receptor (hH3R) with nanomolar affinity. researchgate.net For instance, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized, and competitive binding assays revealed their affinity for H3R and H4R in the micromolar range, with greater selectivity for H3R. researchgate.net Molecular docking simulations suggest that the allylpiperazine motif is important for π-interactions with key tryptophan residues in the receptors, which contributes to their binding affinity. bvsalud.orgresearchgate.net

The substitution on the piperazine nitrogen has been shown to influence receptor affinity and selectivity. In one study, replacing a methylpiperazine with an allylpiperazine group in a series of LINS01 compounds resulted in the most potent H3R antagonists. conicet.gov.ar This increased affinity is possibly due to specific hydrophobic interactions. conicet.gov.ar The table below summarizes the binding affinities of some this compound derivatives for H3 and H4 receptors.

| Compound | hH3R pKi | hH4R pKi |

| 1c | 7.7 | < 5 |

| LINS01022 | 8.0 | 6.2 |

| LINS01023 | 7.8 | 6.1 |

| Data sourced from multiple studies. frontiersin.orgconicet.gov.ar |

Antifungal and Antiviral Efficacy of this compound Derivatives

The this compound scaffold has been incorporated into novel compounds to explore their efficacy against fungal and viral pathogens.

In one study, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized and screened for their antimicrobial properties. researchgate.net Several of these compounds demonstrated significant inhibitory efficacy against all tested fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. researchgate.net Another study of piperazine derivatives showed that while many compounds had significant antibacterial properties, they were less active against the tested fungi. nih.gov

The antifungal activity of piperazine derivatives has been tested against a variety of fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org In some cases, piperazine derivatives containing an imidazole (B134444) moiety showed better antifungal activity than those with a triazole moiety. japsonline.com

| Fungal Strain | Activity of select this compound derivatives |

| Candida albicans | Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net |

| Aspergillus niger | Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net |

| Aspergillus flavus | Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net |

Anticancer Activity and Cytotoxic Effects on Tumor Cell Lines

The this compound scaffold is a key component in the development of novel anticancer agents. chemimpex.com Its derivatives have been investigated for their cytotoxic effects against various human tumor cell lines. mdpi.com

In a recent study, a series of histamine H3 receptor antagonists from the LINS01 series, which includes allylpiperazine derivatives LINS01022 and LINS01023, were evaluated for their antineoplastic potential in triple-negative breast cancer (TNBC). conicet.gov.ar These compounds reduced cell viability and inhibited clonogenic proliferation in MDA-MB-231 and 4T1 TNBC cell lines in a dose-dependent manner. conicet.gov.ar Notably, the allylpiperazine derivatives were more potent than their methylpiperazine counterparts. conicet.gov.ar LINS01023, in particular, showed a significant cytotoxic effect at a low concentration in 4T1 cells, with an IC50 value of 2.7 µM. conicet.gov.ar

The cytotoxic activity of these compounds is correlated with their affinity for the H3R. conicet.gov.ar The table below presents the half-maximal inhibitory concentration (IC50) values for selected LINS01 compounds against TNBC cell lines. conicet.gov.ar

| Compound | Cell Line | IC50 (µM) |

| LINS01022 | MDA-MB-231 | > 100 |

| LINS01022 | 4T1 | 10.3 |

| LINS01023 | MDA-MB-231 | 55.4 |

| LINS01023 | 4T1 | 2.7 |

| Data from a study on the therapeutic potential of LINS01 histamine H3 receptor antagonists. conicet.gov.ar |

Other studies have also highlighted the anticancer potential of piperazine derivatives. For instance, some have been shown to induce apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The modular nature of the arylpiperazine structure allows for the development of compounds with improved potency and selectivity for various cancer cell lines, including those of the lung, colon, and central nervous system. mdpi.commdpi.comresearchgate.net

Potential in Central Nervous System Disorder Therapies

The this compound moiety is a recognized scaffold in the development of therapeutic agents for central nervous system (CNS) disorders. chemimpex.comrasayanjournal.co.in Its derivatives have been investigated for their potential in treating conditions such as depression, anxiety, and neurodegenerative diseases. nih.gov

The therapeutic potential of these compounds often stems from their ability to interact with key neurotransmitter systems. chemimpex.com For example, some this compound derivatives have been studied for their effects on serotonin receptors, which are crucial targets in the management of depression and anxiety. Research indicates that these compounds can modulate serotonergic neurotransmission, suggesting a basis for new antidepressant medications.

Furthermore, the interaction of this compound derivatives with histamine H3 receptors, which are implicated in a variety of CNS-related conditions, underscores their potential in this therapeutic area. bvsalud.org The development of H3R antagonists containing the this compound structure highlights a promising avenue for new treatments for neurological disorders. frontiersin.org

Antimicrobial Properties against Bacterial Strains

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial strains. A study focusing on novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives found that compounds with chloro, fluoro, and nitro substitutions exhibited excellent antibacterial properties. researchgate.net Some of these synthesized compounds were as potent or even more effective than conventional antibacterial drugs. researchgate.net

The antibacterial efficacy of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, testing against Staphylococcus aureus and Escherichia coli has shown significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values for certain this compound compounds.

Below is a data table summarizing the antimicrobial activity of a this compound derivative from a study by Sagar et al. (2021).

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings underscore the potential of this compound derivatives as a foundation for the development of new antimicrobial agents to combat various bacterial infections. researchgate.net

Antiparasitic Activity

The piperazine core, including its 1-allyl derivatives, has been investigated for its potential against various parasites. The mechanism of action often involves the interaction with parasite-specific receptors, leading to effects like neuromuscular paralysis.

While specific studies focusing solely on the antiparasitic activity of this compound are limited in the provided search results, the known activity of piperazine derivatives against parasitic worms suggests a promising area for future research. The ability of these compounds to interact with GABA receptors, which can lead to paralysis in parasites, is a key aspect of their potential antiparasitic action. Further investigation into the efficacy of this compound derivatives against a range of parasitic organisms could yield valuable new therapeutic agents.

Metabolomic and Pharmacokinetic Research on this compound

The development of new therapeutic agents requires a thorough understanding of their metabolic fate and pharmacokinetic profile. For derivatives of this compound, research has focused on how the human body processes these compounds, their stability in metabolic systems, and their potential to interfere with drug-metabolizing enzymes.

Studies on piperazin-1-ylpyridazine derivatives have shown that they can be rapidly metabolized. For instance, a particular compound in this series demonstrated very short in vitro microsomal half-lives of approximately 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM). nih.gov The primary metabolic pathways identified were mono-hydroxylation on the benzene (B151609) rings and oxidation at one of the nitrogen atoms of the piperazine ring. nih.gov However, research has also shown that structural modifications can significantly enhance metabolic stability. By altering the structure, researchers were able to improve the in vitro intrinsic clearance by more than 50-fold, achieving half-lives of 113 minutes in MLM and 105 minutes in HLM for a modified analog. nih.gov

| Compound/Derivative Class | System | Half-life (t½) | Reference |

|---|---|---|---|

| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes (MLM) | ~2 min | nih.gov |

| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes (HLM) | ~3 min | nih.gov |

| Modified Piperazin-1-ylpyridazine (Compound 29) | Mouse Liver Microsomes (MLM) | 113 min | nih.gov |

| Modified Piperazin-1-ylpyridazine (Compound 29) | Human Liver Microsomes (HLM) | 105 min | nih.gov |

| N-allylpiperazine ketone erastin (B1684096) (APKE) | Mouse Liver Microsomes | Medium to Poor Stability | nih.gov |

| Piperazine ketone erastin (PKE) | Mouse Liver Microsomes | >90 min | nih.govgoogle.com |

| EGFR Inhibitor (Compound 9, derived from a this compound precursor) | Human and Rat Microsomes | Good Stability | acs.orgnih.gov |

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including many drugs. A key aspect of preclinical drug development is to assess whether a new chemical entity inhibits or induces these enzymes, as such interactions can lead to drug-drug interactions.

Investigations into a brain-penetrant EGFR inhibitor (referred to as compound 9), which was synthesized using a this compound derivative as a precursor, assessed its potential to inhibit major CYP450 isoforms. acs.orgnih.gov The study used human liver microsomes to test for inhibition of CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6. acs.orgnih.gov The results indicated that the compound had no significant inhibitory effect on most of the tested isoforms, with IC₅₀ values greater than 30 µM. nih.gov However, moderate inhibition of the CYP2D6 isoform was observed, with an IC₅₀ value of 1.1 µM. nih.gov This finding is significant as it suggests a relatively low risk of drug-drug interactions for most metabolic pathways, but flags a potential interaction with drugs metabolized by CYP2D6.

| CYP450 Isoform | Inhibition (IC₅₀) | Reference |

|---|---|---|

| CYP3A4 | >30 µM | nih.gov |

| CYP1A2 | >30 µM | nih.gov |

| CYP2C9 | >30 µM | nih.gov |

| CYP2C19 | >30 µM | nih.gov |

| CYP2D6 | 1.1 µM | nih.gov |

Analytical and Spectroscopic Characterization of 1 Allylpiperazine

Spectroscopic Analysis Methodologies for 1-Allylpiperazine and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information on the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D techniques like HSQC are employed to assign the structure unambiguously.

In ¹H NMR spectroscopy of this compound, the chemical shift (δ) of a proton is influenced by its electronic environment. The spectrum provides information on the different types of protons and their neighboring atoms.

The this compound molecule (C₇H₁₄N₂) has several distinct proton environments:

Piperazine (B1678402) ring protons: The eight protons on the piperazine ring are not chemically equivalent. The four protons on the carbons adjacent to the allyl-substituted nitrogen (positions 2 and 6) are in a different environment than the four protons on the carbons adjacent to the secondary amine nitrogen (positions 3 and 5). Due to the chair conformation of the piperazine ring, axial and equatorial protons can also have different chemical shifts. Typically, these protons appear as complex multiplets in the region of δ 2.3-3.0 ppm.

Allyl group protons: The allyl group presents three distinct proton signals:

The two protons of the allylic methylene (B1212753) group (-CH₂-) attached to the nitrogen atom. These are deshielded by the adjacent nitrogen and typically appear as a doublet around δ 3.0 ppm.

The single vinyl proton (-CH=) which is part of a complex multiplet, typically found further downfield in the region of δ 5.7-5.9 ppm.

The two terminal vinyl protons (=CH₂) which are diastereotopic. They usually appear as two separate signals, a doublet of doublets or a multiplet, in the region of δ 5.1-5.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N-CH₂- (Allyl) | ~3.0 | d (doublet) | 2H |

| -CH=CH₂ (Allyl) | ~5.8 | m (multiplet) | 1H |

| -CH=CH₂ (Terminal) | ~5.1-5.2 | m (multiplet) | 2H |

| Piperazine Ring (-CH₂-N-Allyl) | ~2.5 | m (multiplet) | 4H |

| Piperazine Ring (-CH₂-NH) | ~2.8 | m (multiplet) | 4H |

| -NH- (Piperazine) | ~1.5-2.0 | s (singlet, broad) | 1H |

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon atom.

The molecule contains five distinct carbon environments:

Piperazine ring carbons: The carbons at positions 2 and 6 (adjacent to the allyl group) are equivalent, as are the carbons at positions 3 and 5 (adjacent to the NH group). These typically appear in the range of δ 45-55 ppm.

Allyl group carbons:

The allylic methylene carbon (-CH₂-) attached to the nitrogen is expected around δ 62 ppm.

The internal vinyl carbon (-CH=) appears further downfield, typically around δ 134 ppm.

The terminal vinyl carbon (=CH₂) is found more upfield, around δ 117 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N-CH₂- (Allyl) | ~62.3 |

| -CH=CH₂ (Allyl) | ~134.5 |

| -CH=CH₂ (Terminal) | ~117.4 |

| Piperazine Ring (C-2, C-6) | ~53.8 |

| Piperazine Ring (C-3, C-5) | ~46.0 |

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional (2D) NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. chemicalbook.com The resulting spectrum displays a 2D map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. A peak (cross-peak) appears at the intersection of the chemical shifts of a proton and the carbon to which it is directly bonded.

For this compound, an HSQC experiment is invaluable for confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. chemicalbook.com It would show the following correlations:

A cross-peak connecting the ¹H signal of the allylic -CH₂- protons (~3.0 ppm) to the ¹³C signal of the allylic carbon (~62.3 ppm).

A cross-peak between the vinyl -CH= proton signal (~5.8 ppm) and the corresponding vinyl carbon signal (~134.5 ppm).

A cross-peak linking the terminal =CH₂ proton signals (~5.1-5.2 ppm) to the terminal vinyl carbon signal (~117.4 ppm).

Cross-peaks correlating the piperazine ring protons (~2.5 ppm and ~2.8 ppm) to their respective carbon signals (~53.8 ppm and ~46.0 ppm).

This technique resolves ambiguities that may arise from overlapping signals in the 1D spectra, providing definitive evidence of C-H connectivity.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov Key expected vibrational frequencies include:

N-H Stretch: The secondary amine in the piperazine ring gives rise to a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches:

The sp² C-H stretch of the vinyl group (=C-H) typically appears as a sharp band just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).

The sp³ C-H stretches of the piperazine ring and the allylic methylene group appear as strong bands just below 3000 cm⁻¹ (typically in the 2800-3000 cm⁻¹ range).

C=C Stretch: The carbon-carbon double bond of the allyl group shows a characteristic stretching vibration in the region of 1640-1680 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the aliphatic amine structure occur in the fingerprint region, typically between 1000-1250 cm⁻¹.

=C-H Bends: The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are strong and characteristic, appearing in the 910-990 cm⁻¹ region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium |

| sp² C-H Stretch (Vinyl) | 3050 - 3100 | Medium |

| sp³ C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C=C Stretch (Allyl) | 1640 - 1680 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | Medium-Strong |

| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. The FT-Raman spectrum of this compound provides a vibrational fingerprint, offering insights into its molecular structure and functional groups. The spectrum is typically recorded using a dedicated spectrometer, such as a Bruker MultiRAM FT-Raman Spectrometer. nih.gov

The vibrational spectrum of this compound is characterized by bands arising from the piperazine ring, the allyl group, and the linkages between them. Analysis of related piperazine derivatives provides a basis for the assignment of these vibrational modes. ultraphysicalsciences.orgdergipark.org.tr The spectrum can be divided into distinct regions: the high wavenumber region (above 2800 cm⁻¹), associated with C-H stretching vibrations, and the fingerprint region (below 1800 cm⁻¹), which contains a wealth of structural information from various stretching, bending, twisting, and rocking motions. nih.gov

Key vibrational modes expected in the FT-Raman spectrum of this compound include:

C-H Stretching: The C-H stretching vibrations of the allyl group (=CH₂ and =CH-) and the piperazine ring (-CH₂-) are expected to appear in the 2800-3100 cm⁻¹ region. dergipark.org.trmdpi.com Aromatic C-H stretching modes in related phenylpiperazines typically occur above 3000 cm⁻¹, while aliphatic C-H stretching modes of the piperazine ring are observed at lower wavenumbers, generally between 2800 cm⁻¹ and 3000 cm⁻¹. ultraphysicalsciences.orgdergipark.org.tr

C=C Stretching: A characteristic band for the allyl group's carbon-carbon double bond (C=C) stretching is anticipated in the 1630-1680 cm⁻¹ region.

CH₂ Bending and Twisting: The scissoring, wagging, twisting, and rocking vibrations of the methylene (-CH₂-) groups in the piperazine ring produce a series of bands in the fingerprint region, typically from 700 cm⁻¹ to 1500 cm⁻¹. ultraphysicalsciences.org For instance, CH₂ wagging modes in 1-benzylpiperazine have been observed in the 1324-1362 cm⁻¹ range, with twisting vibrations appearing between 1050-1200 cm⁻¹. ultraphysicalsciences.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (C-N) within the piperazine ring and the bond connecting the ring to the allyl group are expected in the 1000-1350 cm⁻¹ range. ultraphysicalsciences.org

Ring Vibrations: The piperazine ring itself has characteristic skeletal vibrations, including ring breathing and deformation modes, which appear at lower frequencies in the fingerprint region. nih.govnih.gov

A tentative assignment of the principal FT-Raman bands for this compound, based on data from analogous structures, is presented in the table below.

| Wavenumber Range (cm⁻¹) | Tentative Vibrational Assignment | Functional Group |

| 3100 - 3000 | C-H Stretching | Allyl (=CH, =CH₂) |

| 3000 - 2800 | C-H Stretching | Piperazine (-CH₂-) |

| 1680 - 1630 | C=C Stretching | Allyl |

| 1500 - 1400 | CH₂ Scissoring/Bending | Piperazine, Allyl |

| 1350 - 1000 | C-N Stretching | Piperazine Ring |

| 1200 - 1050 | CH₂ Twisting | Piperazine Ring |

| 900 - 740 | CH₂ Rocking | Piperazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the saturated piperazine ring and the allyl group.

The piperazine moiety, being a saturated heterocyclic amine, does not possess π-electrons and is not expected to exhibit strong absorption in the near-UV region. Its primary electronic transitions are high-energy sigma to non-bonding (n→σ*) transitions associated with the lone pair of electrons on the nitrogen atoms. These transitions typically occur in the far-UV region (below 200 nm) and may not be observable with standard UV-Vis spectrophotometers. nist.gov

The allyl group contains a π-bond and is responsible for the most significant absorption in the near-UV region. It undergoes a π→π* transition, which is typically observed for isolated double bonds in the range of 170-190 nm. This absorption may also be shifted to slightly longer wavelengths (bathochromic shift) depending on the solvent environment.

Therefore, the UV-Vis spectrum of this compound is expected to show minimal absorption above 220 nm. Any observed absorption bands would likely be weak and correspond to the aforementioned transitions. For comparison, UV spectrophotometric analysis of more complex piperazine derivatives containing aromatic rings shows absorption maxima at wavelengths such as 225 nm, 285 nm, and 350 nm, which are attributed to the electronic transitions within the aromatic systems. nih.gov

Mass Spectrometry (MS)